![molecular formula C7H9N3O B1338610 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 39716-50-2](/img/structure/B1338610.png)
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a heterocyclic compound that features a bicyclic structure composed of a pyridine ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization under acidic or basic conditions. The reaction conditions often include heating the mixture to promote cyclization and achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely, thereby enhancing the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. Studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells, making it a candidate for treating conditions like Alzheimer's disease.
3. Antimicrobial Activity
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has shown potential antimicrobial properties against various bacterial strains. Its effectiveness as an antibacterial agent makes it a candidate for further development in pharmaceutical applications.
Material Science Applications
1. Polymer Chemistry
The compound serves as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.
2. Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives that require specific performance characteristics.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of key survival signaling pathways.
Case Study 2: Neuroprotection
In experimental models of Alzheimer's disease, the compound was shown to protect neuronal cells from beta-amyloid-induced toxicity. The results indicated a decrease in oxidative damage markers and improved cell viability.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets depend on the specific analogs and derivatives of the compound.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3-ol: Contains an additional hydroxyl group, leading to different chemical properties.
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is unique due to its specific bicyclic structure and the presence of both pyridine and pyridazine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C₇H₉N₃O
- Molecular Weight : 151.17 g/mol
- CAS Number : 39716-50-2
Biological Activities
This compound exhibits a range of biological activities including:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
- Analgesic Activity :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators.
- Modulation of Cell Signaling Pathways : It may influence signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : One-pot multi-step reactions are effective for synthesizing structurally related pyridazinyl derivatives. For example, a tetrahydroimidazo[1,2-a]pyridine derivative was synthesized via sequential cyclization and functionalization steps, with optimized conditions including solvent polarity control (e.g., ethanol/water mixtures) and temperature gradients (215–217°C for crystallization) . Reaction optimization may involve adjusting stoichiometry of cyclizing agents (e.g., POCl₃ for pyrimidinone formation) and monitoring intermediate stability via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and carbon hybridization states. For example, diastereotopic protons in fused rings can be resolved using deuterated DMSO .
- HRMS : Validates molecular formula accuracy (e.g., [M+H]+ ions with <2 ppm deviation) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) functional groups .
Q. What biological activities have been reported for structurally analogous pyridazinyl derivatives?
- Methodological Answer : Analogues like 7-benzyl-2-methyl-tetrahydropyrido[3,4-d]pyrimidin-4-one exhibit antimicrobial activity, evaluated via MIC assays against Gram-positive bacteria. Researchers should adapt such protocols to assess the target compound’s bioactivity, including cytotoxicity profiling using mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can contradictions in NMR data during pyridazinyl derivative synthesis be resolved?
- Methodological Answer : Discrepancies in proton splitting patterns may arise from dynamic rotational isomerism. Use variable-temperature NMR (e.g., 25°C to −40°C) to stabilize conformers. For example, hindered rotation in fused rings can cause peak broadening, resolved by deuterating solvents (e.g., CDCl₃) . Cross-validate with X-ray crystallography (e.g., single-crystal studies with R-factor <0.05) for absolute configuration confirmation .
Q. What strategies minimize by-products during the synthesis of this compound?
- Methodological Answer :
- Impurity Profiling : Reference standards (e.g., EP/BP impurities) guide HPLC-MS identification of side products like N-oxides or hydrolyzed intermediates .
- Purification : Use gradient elution (e.g., 10–90% acetonitrile in H₂O) on C18 columns to isolate target compounds from regioisomeric by-products .
Q. How can computational modeling predict reactivity and stability of intermediates in pyridazinyl synthesis?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for cyclization steps, predicting activation energies and regioselectivity. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets, guiding rational design of derivatives .
Q. What challenges arise in achieving enantiomeric purity for chiral derivatives, and how are they addressed?
- Methodological Answer : Racemization during nucleophilic substitution can occur at C3/C4 positions. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while asymmetric catalysis (e.g., BINAP-Ru complexes) enforces stereocontrol .
Q. How do structural modifications at the pyridazinyl core influence pharmacological activity?
- Methodological Answer : Substituent effects are evaluated via SAR studies. For example:
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-3-5-4-8-2-1-6(5)9-10-7/h3,8H,1-2,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIDPTXDTHOYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)NN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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